N,N,3-trimethylpiperidin-4-amine dihydrochloride

Description

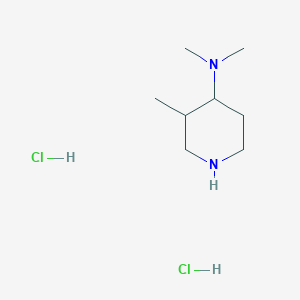

N,N,3-Trimethylpiperidin-4-amine dihydrochloride is a piperidine derivative characterized by three methyl substituents: two on the amine group (N,N-dimethyl) and one at the 3-position of the piperidine ring. The dihydrochloride salt enhances its solubility in aqueous solutions and stability under physiological conditions. Piperidine derivatives are widely used in medicinal chemistry as intermediates for synthesizing bioactive molecules, including kinase inhibitors and immunosuppressants .

Properties

IUPAC Name |

N,N,3-trimethylpiperidin-4-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2.2ClH/c1-7-6-9-5-4-8(7)10(2)3;;/h7-9H,4-6H2,1-3H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZUMEUOSVFUBRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCC1N(C)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Reductive Amination of Piperidone Derivatives

This route involves the reductive amination of a protected piperidone intermediate with suitable amines, followed by methylation at the nitrogen atom and subsequent salt formation.

Preparation of N-protected piperidone:

Starting with N-Boc-piperidin-4-one, which is synthesized via condensation of 4-piperidone with tert-butyl carbamate under controlled conditions (yield ~81%).Reductive amination:

The protected piperidone undergoes reductive amination with methylamine derivatives, such as N-methyl-4-piperidone, using a reducing agent like sodium cyanoborohydride or sodium borohydride in an appropriate solvent (e.g., methanol or ethanol). This step introduces the N,N-dimethyl groups on the piperidine ring.Deprotection and methylation:

The Boc group is removed using trifluoroacetic acid, yielding the free amine. Methylation at the nitrogen is achieved via methyl iodide or methyl triflate, producing the N,N,3-trimethylpiperidin-4-amine.Salt formation:

The free base is converted into its dihydrochloride salt by treatment with hydrochloric acid in an alcoholic medium, resulting in N,N,3-trimethylpiperidin-4-amine dihydrochloride .

- High selectivity and yield.

- Compatibility with industrial scale-up.

Synthesis via N-Substituted-4-Piperidone Intermediate

This approach utilizes N-substituted-4-piperidone derivatives as key intermediates, synthesized via ring-closing reactions and subsequent methylation.

Formation of N-substituted-4-piperidone:

Using 1,5-dichloro-3-pentanone and primary amines, a ring-closing reaction is carried out under mild conditions, as described in patent CN102731369A. The process involves nucleophilic substitution and cyclization to form the piperidone ring.Reduction to Piperidine:

The N-substituted piperidone is reduced using catalytic hydrogenation (e.g., Pd/C catalyst under hydrogen atmosphere) to produce the corresponding N-substituted piperidine.Methylation at Nitrogen and Carbon Positions:

The N-atom is methylated via alkylation with methyl iodide or dimethyl sulfate. Additional methylation at the 3-position can be achieved through directed lithiation or electrophilic substitution, depending on the substrate.Salt Formation:

Final compound is converted into the dihydrochloride salt by treatment with hydrochloric acid.

- This method offers low-cost raw materials, high yields (~90%), and mild reaction conditions, making it suitable for large-scale production.

Synthesis via N-Substituted Piperidines from Piperidone

This method involves the synthesis of N-substituted piperidines through reductive amination and nucleophilic substitution reactions, as demonstrated in recent research on piperidine derivatives.

Preparation of N-Substituted Piperidines:

Starting from N-boc-piperidin-4-one, reductive amination with methylamine derivatives is performed, followed by deprotection to yield the free amine.Introduction of Methyl Groups at Specific Positions:

Alkylation reactions with methylating agents such as methyl iodide are used to introduce methyl groups at the nitrogen atom or at the 3-position of the ring.Final Salt Formation:

The free amine is converted into its dihydrochloride salt through treatment with HCl in an appropriate solvent.

- The process yields multiple derivatives with good purity and high yields (~88-92%), facilitating structure-activity relationship studies.

Summary Data Table of Preparation Methods

Research Findings and Considerations

Reaction Conditions:

Mild temperatures (25–80°C), inert atmospheres (nitrogen or argon), and appropriate solvents (methanol, ethanol, THF) are standard.Purification Techniques:

Crystallization, column chromatography, and recrystallization from methanol/ether mixtures are employed to obtain high-purity products.Yield Optimization:

Use of excess methylating agents and optimized reaction times enhances yields.Industrial Relevance: The methods described are adaptable for large-scale synthesis, with considerations for cost, safety, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N,N,3-trimethylpiperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce different amine derivatives .

Scientific Research Applications

Pharmaceutical Applications

Antidepressants and Antipsychotics

Piperidine derivatives are integral to the synthesis of several pharmaceutical agents. N,N,3-trimethylpiperidin-4-amine dihydrochloride is utilized in the development of antidepressants and antipsychotic medications. For instance, it serves as a precursor in synthesizing selective serotonin reuptake inhibitors (SSRIs) and other psychoactive compounds.

Case Study: Synthesis of SSRIs

A notable study demonstrated the use of this compound in synthesizing fluoxetine (Prozac), a widely used SSRI. The compound facilitated the formation of key intermediates through nucleophilic substitution reactions, highlighting its importance in pharmaceutical chemistry.

Chemical Synthesis

Reagent in Organic Reactions

this compound acts as a versatile reagent in various organic reactions. It is particularly effective in the formation of enamines from ketones, which can then be utilized in further transformations such as alkylation reactions.

Table 1: Summary of Reactions Involving this compound

| Reaction Type | Description | Outcome |

|---|---|---|

| Enamine Formation | Reacts with ketones to form enamines | Key intermediates for further synthesis |

| Alkylation | Participates in Stork enamine alkylation | Formation of substituted carbon compounds |

| Deprotection | Used in solid-phase peptide synthesis | Cleavage of Fmoc-protected amino acids |

Industrial Applications

Polymer Chemistry

In polymer chemistry, this compound is employed as an initiator for polymerization processes. Its ability to generate radicals makes it suitable for initiating free radical polymerizations, which are essential for producing various polymers and copolymers.

Case Study: Polymerization Initiation

Research has shown that using this compound as a polymerization initiator leads to improved control over molecular weight distribution and polymer architecture. This property is vital for developing advanced materials with specific characteristics.

Biochemical Research

Enzyme Inhibition Studies

The compound has been investigated for its potential role as an enzyme inhibitor. Its structural properties allow it to interact with various biological targets, making it valuable in drug discovery and development.

Case Study: Inhibition of Acetylcholinesterase

A study explored the inhibitory effects of this compound on acetylcholinesterase, an enzyme associated with neurodegenerative diseases. Results indicated that the compound could serve as a lead structure for developing new therapeutic agents targeting cognitive disorders.

Mechanism of Action

The mechanism of action of N,N,3-trimethylpiperidin-4-amine dihydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Solubility :

- Bulky aryl groups (e.g., 3-trifluoromethylphenyl in ) reduce aqueous solubility compared to alkyl-substituted analogs like N,N,3-trimethylpiperidin-4-amine.

- The dihydrochloride salt form universally improves solubility, critical for in vitro assays and drug formulation .

Biological Activity :

- Stereochemistry significantly influences activity. For example, (3S,4S)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride is used in JAK3 inhibitor synthesis, highlighting the role of chiral centers in target binding .

- Aryl-substituted derivatives (e.g., nitro or trifluoromethyl groups) are common in CNS drug discovery due to enhanced blood-brain barrier permeability .

Synthetic Utility :

- Piperidin-4-amine derivatives serve as versatile intermediates. For instance, N-methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine dihydrochloride is tailored for custom synthesis of kinase inhibitors .

Physicochemical Properties and Stability

- Thermal Stability : Dihydrochloride salts generally exhibit higher thermal stability than free bases, as seen in analogs like 1-(3-nitrobenzyl)piperidin-4-amine dihydrochloride, which requires storage at -20°C for long-term stability .

- pH Sensitivity : Compounds with tertiary amines (e.g., N,N-dimethyl groups) show pH-dependent solubility, advantageous for controlled-release formulations .

Biological Activity

N,N,3-trimethylpiperidin-4-amine dihydrochloride is a quaternary ammonium compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound, with a molecular formula of , exhibits a piperidine ring structure substituted with three methyl groups. This unique configuration influences its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its role as a ligand for neurotransmitter receptors. Its quaternary amine structure allows it to interact effectively with the central nervous system (CNS), influencing neurotransmission processes.

Key Mechanisms:

- Opioid Receptor Interaction : Similar compounds have demonstrated antagonist properties at opioid receptors, suggesting potential applications in pain management and addiction treatment .

- GABA Uptake Inhibition : Related piperidine derivatives have shown inhibitory effects on gamma-aminobutyric acid (GABA) uptake, indicating a possible role in modulating inhibitory neurotransmission .

Antitumor Activity

Recent studies have indicated that compounds structurally related to this compound exhibit antitumor properties. For instance, non-NAD-like PARP-1 inhibitors have been shown to be effective against prostate cancer cells through mechanisms involving poly(ADP-ribose) polymerase (PARP) modulation .

Case Studies

- Prostate Cancer Treatment : In vitro studies demonstrated that certain derivatives of piperidine compounds significantly inhibited proliferation in androgen-dependent and castration-resistant prostate cancer cell lines. The presence of quaternary ammonium groups was critical for enhancing antitumor activity .

- Neurotransmitter Modulation : Research indicates that piperidine derivatives can influence GABAergic signaling pathways, potentially offering therapeutic avenues for anxiety and seizure disorders. One study reported that specific analogs exhibited GAT1 inhibitory activities significantly greater than standard treatments .

Structure-Activity Relationships (SAR)

The biological activities of piperidine derivatives are closely linked to their structural modifications. Key findings from SAR studies include:

- Methyl Substituents : The presence and position of methyl groups on the piperidine ring have been shown to influence receptor affinity and selectivity. Compounds with additional methyl groups often exhibit enhanced antagonist potency at opioid receptors .

- Functional Groups : The introduction of various functional groups can alter the pharmacokinetic profiles and biological activities of these compounds, highlighting the importance of chemical diversity in drug design .

Table 1: Summary of Biological Activities of Related Piperidine Compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.